
1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline, also known as Acridone, is a heterocyclic organic compound that belongs to the family of quinolines. Acridone has been extensively studied for its potential use in various fields such as medicinal chemistry, material science, and analytical chemistry.
Mecanismo De Acción
The mechanism of action of 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline is not fully understood. However, studies have shown that 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline and its derivatives exhibit their biological activities through various mechanisms such as inhibition of DNA topoisomerase, inhibition of protein kinase, and inhibition of tubulin polymerization.
Efectos Bioquímicos Y Fisiológicos
1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline and its derivatives have been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline derivatives exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation. 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline derivatives have also been shown to exhibit antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. In addition, 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline derivatives have been shown to exhibit antiviral activity by inhibiting viral replication. In vivo studies have shown that 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline derivatives exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline and its derivatives have several advantages for lab experiments. They are easy to synthesize and purify and exhibit a wide range of biological activities. However, 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline and its derivatives also have some limitations for lab experiments. They exhibit low solubility in water, which can limit their use in biological assays. In addition, 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline and its derivatives can exhibit cytotoxicity, which can limit their use in cell-based assays.
Direcciones Futuras
There are several future directions for 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline research. One direction is the development of 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline derivatives as potential anticancer agents. Another direction is the development of 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline derivatives as fluorescent probes for the detection of metal ions and other analytes. In addition, the development of 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline derivatives with improved solubility and reduced cytotoxicity is also an important future direction.
Métodos De Síntesis
1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline can be synthesized by various methods such as the Skraup reaction, Pechmann reaction, and Friedlander synthesis. The Skraup reaction is the most commonly used method for the synthesis of 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline. It involves the condensation of aniline with glycerol and sulfuric acid, followed by oxidation with nitric acid to form 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline. The Pechmann reaction involves the condensation of phenol with a β-ketoester in the presence of a Lewis acid catalyst to form a coumarin intermediate, which upon heating with sulfuric acid, undergoes cyclization to form 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline. The Friedlander synthesis involves the reaction of aniline with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst to form a dihydroquinoline intermediate, which upon oxidation with nitric acid, undergoes dehydrogenation to form 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline.
Aplicaciones Científicas De Investigación
1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline has been extensively studied for its potential use in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline has been shown to exhibit a wide range of biological activities such as antitumor, antibacterial, antiviral, and anti-inflammatory activities. 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline derivatives have also been developed as potential anticancer agents. In material science, 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline has been used as a building block for the synthesis of fluorescent dyes and polymers. In analytical chemistry, 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline has been used as a fluorescent probe for the detection of metal ions and other analytes.
Propiedades
Número CAS |
18061-48-8 |
|---|---|
Nombre del producto |
1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline |
Fórmula molecular |
C13H12N2O4 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
[(E)-(1-acetyloxyquinolin-4-ylidene)amino] acetate |
InChI |
InChI=1S/C13H12N2O4/c1-9(16)18-14-12-7-8-15(19-10(2)17)13-6-4-3-5-11(12)13/h3-8H,1-2H3/b14-12+ |
Clave InChI |
HGGQOJCRQGAQBU-WYMLVPIESA-N |
SMILES isomérico |
CC(=O)O/N=C/1\C=CN(C2=CC=CC=C12)OC(=O)C |
SMILES |
CC(=O)ON=C1C=CN(C2=CC=CC=C12)OC(=O)C |
SMILES canónico |
CC(=O)ON=C1C=CN(C2=CC=CC=C12)OC(=O)C |
Sinónimos |
1-AAIDQ 1-acetoxy-4-acetoxyimino-1,4-dihydroquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



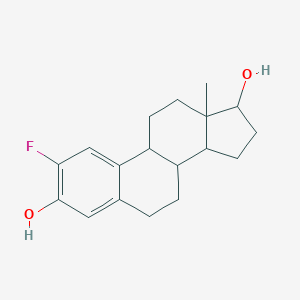
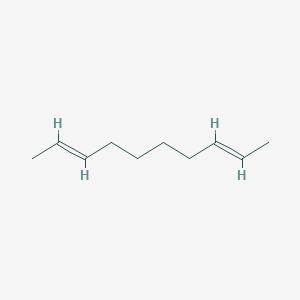
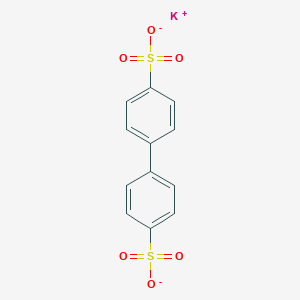
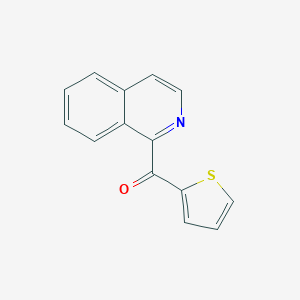
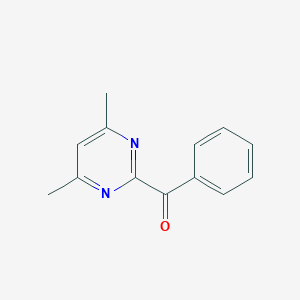

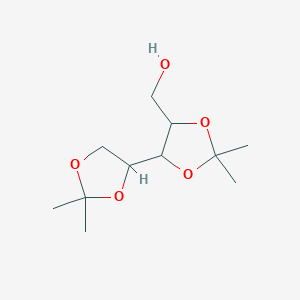


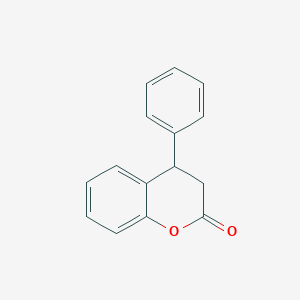



![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)